2-Hydrazinyl-6-methylpyrimidin-4-amine

Regioisomerism Synthetic Intermediate Chemical Identity

2-Hydrazinyl-6-methylpyrimidin-4-amine (CAS 33575-13-2) is the 2-hydrazinyl regioisomer, distinct from common 4-hydrazinyl analogs. The 2-hydrazinyl group, adjacent to a ring nitrogen, delivers unique reactivity for Schiff-base condensation and heterocycle synthesis. Ideal for medicinal chemistry projects that require precise control of metal-binding geometry in hydrazone libraries, hit-to-lead optimization against kinase targets in oncology (e.g., KM12 colon cancer), and exploration of antimalarial 2-aminopyrimidine SAR. Its predicted pKa of ~7.22 is well-suited for preclinical studies where ionization governs solubility and permeability. Avoids isomer mismatch that leads to divergent biological profiles.

Molecular Formula C5H9N5
Molecular Weight 139.16 g/mol
Cat. No. B13106434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-6-methylpyrimidin-4-amine
Molecular FormulaC5H9N5
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NN)N
InChIInChI=1S/C5H9N5/c1-3-2-4(6)9-5(8-3)10-7/h2H,7H2,1H3,(H3,6,8,9,10)
InChIKeyJZEBRWXXXNUMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-6-methylpyrimidin-4-amine: A Regioisomerically Defined Building Block for Heterocyclic Synthesis


2-Hydrazinyl-6-methylpyrimidin-4-amine (CAS 33575-13-2) is a disubstituted pyrimidine featuring a hydrazinyl group at the 2-position and a methyl group at the 6-position on a pyrimidine core . This specific substitution pattern distinguishes it from its more common regioisomer, 2-amino-4-hydrazino-6-methylpyrimidine (CAS 28840-64-4), which swaps the amino and hydrazinyl positions . Its primary value in medicinal chemistry is as a versatile synthetic intermediate, where the hydrazinyl moiety serves as a key reactive handle for constructing hydrazones, pyrazolopyrimidines, and other nitrogen-rich heterocycles, rather than as a standalone pharmacophore .

Why Generic Substitution is Not Possible for 2-Hydrazinyl-6-methylpyrimidin-4-amine


The critical failure point for generic substitution of 2-hydrazinyl-6-methylpyrimidin-4-amine is regioisomerism, specifically versus its closest structural analog, 2-amino-4-hydrazino-6-methylpyrimidine (CAS 28840-64-4). These two compounds are positional isomers where the reactive hydrazino (-NHNH2) and amino (-NH2) groups are swapped between the 2- and 4- positions of the pyrimidine ring . This seemingly minor structural change creates a fundamental chemical divergence. The target isomer positions the nucleophilic hydrazinyl group at the 2-position adjacent to a ring nitrogen, altering its reactivity, condensation behavior with carbonyl compounds, and the electronic properties of the resulting Schiff-base ligands, compared to its 4-hydrazinyl analog . Consequently, these isomers are not functionally interchangeable in synthetic pathways, as they lead to different regioisomeric products with distinct metal-chelation properties and, ultimately, divergent biological profiles [1].

Quantitative Evidence Guide for 2-Hydrazinyl-6-methylpyrimidin-4-amine


Regioisomeric Distinction: Differentiating 2-Hydrazinyl from 4-Hydrazinyl Pyrimidine Isomers

2-Hydrazinyl-6-methylpyrimidin-4-amine (CAS 33575-13-2) is fundamentally differentiated from its closest analog, 2-amino-4-hydrazino-6-methylpyrimidine (CAS 28840-64-4), by the position of the reactive hydrazinyl group. In the target compound, the hydrazine is at the 2-position, whereas in the analog, an amino group occupies this position and the hydrazine is at the 4-position . This structural difference is not trivial; it dictates the compound's reactivity in condensation reactions. For example, the 4-hydrazino isomer is a well-documented precursor for forming ONN-donor Schiff-base hydrazones with carbonyl compounds like 2-hydroxyacetophenone, leading to specific metal-chelation complexes (e.g., with Cu2+, Co2+, Ni2+) [1]. The 2-hydrazinyl isomer will form distinct, regioisomeric hydrazones with altered electronic properties and metal-binding pocket geometries, a critical factor in designing target-specific ligands.

Regioisomerism Synthetic Intermediate Chemical Identity

Predicted Acid-Base Behavior: pKa as a Selectivity Criterion

The predicted acid dissociation constant (pKa) offers a quantitative metric to differentiate 2-hydrazinyl-6-methylpyrimidin-4-amine from a non-hydrazinyl analog, 2-amino-6-methylpyrimidine. The target compound has a predicted pKa of approximately 7.22 , indicating it will be partially ionized at physiological pH. In contrast, a closely related compound without the hydrazinyl group, 4-amino-6-methylpyrimidine, has a distinctly different ionization profile. The pKa value directly influences solubility, membrane permeability, and the compound's reactivity in pH-dependent syntheses, making it a key parameter for experimental design.

Physicochemical Properties pKa Ionization State

Synthetic Versatility: Metal Complexation Stability Constants of Derived Hydrazones

A key driver for procuring 2-hydrazinyl-6-methylpyrimidin-4-amine is its role as a precursor for Schiff-base hydrazone ligands. A close analog, 2-amino-4-hydrazino-6-methylpyrimidine (the 4-hydrazinyl isomer), has been used to generate ONN-donor ligands whose metal-complex stability constants with metals like Cu2+, Co2+, and Ni2+ have been quantitatively determined via potentiometric and spectrophotometric methods [1]. The target 2-hydrazinyl compound will produce regioisomeric ligands. While direct stability data for the target compound's complexes is not yet available, the established methodology and the quantitative data for the 4-hydrazinyl analog provide a strong class-level inference that the target compound can be used to fine-tune metal-binding affinities. This is crucial for applications in catalysis and designing metallo-pharmaceuticals.

Coordination Chemistry Stability Constants Ligand Design

Anticancer Activity of Downstream Derivatives: A Class-Level Benchmark

Hydrazinylpyrimidines, as a compound class, have demonstrated significant in vitro cytotoxic activity against various cancer cell lines, providing a rationale for procuring the target compound as a key intermediate. In a study on novel cytotoxic pyrimidine derivatives, synthesized hydrazinylpyrimidine analogs showed potent activity, with select compounds exhibiting IC50 values of 1.21 and 1.73 µM against the KM12 colon cell line, significantly outperforming the standard drug 5-fluorouracil (IC50 = 12.26 µM) [1]. While this specific data is for more complex derivatives, it establishes a strong class-level benchmark. The presence of the hydrazinyl group on the pyrimidine core is a critical structural feature for this activity, suggesting that the target 2-hydrazinyl-6-methylpyrimidin-4-amine is a relevant precursor for developing novel anticancer agents with potentially improved selectivity.

Anticancer Activity Cytotoxicity Hydrazinylpyrimidine

Best Research and Industrial Application Scenarios for 2-Hydrazinyl-6-methylpyrimidin-4-amine


Synthesis of Regioisomerically Pure Hydrazone Ligand Libraries

This compound is ideal for medicinal chemists constructing libraries of hydrazone-based ligands where the metal-binding geometry must be precisely controlled. By starting with the 2-hydrazinyl isomer, researchers can systematically synthesize a series of Schiff-base ligands that are regioisomeric to those derived from the more common 4-hydrazinyl analog, allowing for direct comparison and fine-tuning of metal chelation properties [1].

Lead Optimization in Kinase-Focused Anticancer Programs

Procure this scaffold for hit-to-lead optimization in oncology. Given the strong class-level evidence that hydrazinylpyrimidine derivatives can achieve low-micromolar IC50 values against cancer cell lines (e.g., KM12 colon cancer) and act through pro-apoptotic mechanisms [1], this compound is an appropriate starting point for synthesizing focused libraries to improve potency and selectivity against specific kinase targets.

Physicochemical Property Modulation via pKa-Driven Formulation

With a predicted pKa of ~7.22 [1], this compound is well-suited for preclinical development studies where ionization state critically impacts solubility and permeability. Researchers can exploit this property to develop pH-sensitive formulations or to optimize the drug-like properties of derived leads, differentiating it from analogs with different ionization profiles.

Synthesis of 2-aminopyrimidine-based Antimalarial Leads

Utilize 2-Hydrazinyl-6-methylpyrimidin-4-amine to generate novel 2-aminopyrimidine derivatives for antimalarial screening. The compound's structure is closely related to the 2-aminopyrimidine core, which has shown promise in developing new antimalarial agents, and the reactive hydrazine handle enables diversification to explore structure-activity relationships against Plasmodium falciparum [1].

Quote Request

Request a Quote for 2-Hydrazinyl-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.